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2-(2-Iodophenyl-d4)-N,N-dimethylacetamide

Cat. No.: B13446903
M. Wt: 293.14 g/mol
InChI Key: BPDRJYYNQKBYBG-LNFUJOGGSA-N
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Description

Contextualization of Deuterium-Labeled Organic Compounds in Chemical and Analytical Sciences

Deuterium-labeled organic compounds are molecules in which one or more hydrogen atoms (¹H) have been replaced by their heavier, stable isotope, deuterium (B1214612) (²H or D). This substitution does not significantly alter the chemical properties of the molecule, but it does increase its mass. This mass difference is the cornerstone of their utility in a variety of scientific applications. medchemexpress.com

In analytical sciences, particularly in conjunction with mass spectrometry (MS), deuterium-labeled compounds are invaluable. researchgate.net They are frequently used as internal standards in quantitative analyses. fishersci.com When analyzing a complex biological sample, such as blood or plasma, an internal standard is a known quantity of a substance chemically similar to the analyte of interest, which is added to the sample. By comparing the mass spectrometer's signal of the analyte to that of the known amount of the internal standard, researchers can accurately quantify the concentration of the analyte, correcting for any loss that may occur during sample preparation and analysis. fishersci.com

Deuterium-labeled compounds are ideal for this purpose because they co-elute with the non-labeled analyte in liquid chromatography (LC) but are easily distinguished by their higher mass in the mass spectrometer. This ensures high accuracy and reproducibility in pharmacokinetic studies, which examine the absorption, distribution, metabolism, and excretion (ADME) of drugs. bohrium.com

Structural Overview and Naming Conventions of 2-(2-Iodophenyl-d4)-N,N-dimethylacetamide

The chemical structure of this compound consists of a central acetamide (B32628) group which is N,N-dimethylated. This acetamide moiety is attached to a phenyl ring at the second carbon. The phenyl ring is substituted with an iodine atom at the second position and is also labeled with four deuterium atoms.

The systematic IUPAC name for this compound is N,N-dimethyl-2-(2,3,4,5-tetradeuterio-6-iodophenyl)acetamide. lgcstandards.com The "-d4" in the common name signifies the presence of four deuterium atoms. The numbers in the full IUPAC name specify the exact positions of these deuterium atoms on the phenyl ring.

Below is a table summarizing the key structural and chemical identifiers for the compound.

PropertyValue
Chemical Name This compound
CAS Number 1217360-63-8
Molecular Formula C₁₀H₈D₄INO
Molecular Weight 293.14 g/mol
Synonyms 6-Iodo-N,N-dimethyl-benzene-2,3,4,5-d4-acetamide

Data sourced from chemical supplier catalogs. lgcstandards.compharmaffiliates.com

Significance of Isotopic Labeling in the 2-Iodophenylacetamide Moiety

The specific placement of four deuterium atoms on the phenyl ring of the 2-iodophenylacetamide moiety is a deliberate synthetic choice. This part of the molecule serves as a precursor to a corresponding deuterated phenylacetic acid derivative. In the context of its primary application, this deuterated fragment is incorporated into a larger drug molecule.

The significance of this isotopic labeling lies in creating a stable, non-radioactive tracer. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can sometimes lead to a kinetic isotope effect, potentially slowing down metabolic processes that involve the cleavage of this bond. However, for its use as an internal standard in mass spectrometry, the primary significance is the mass shift it provides, allowing for clear differentiation from the non-labeled analog.

Scope and Objectives of Academic Inquiry Pertaining to this compound

Academic and industrial inquiry into this compound is highly focused and application-driven. The principal objective is its use as a synthetic intermediate for the production of deuterated internal standards for quantitative bioanalysis.

Specifically, this compound is an intermediate in the synthesis of Diclofenac-d4. pharmaffiliates.com Diclofenac is a widely used non-steroidal anti-inflammatory drug (NSAID). medchemexpress.comcaymanchem.com To study its pharmacokinetics, researchers need a reliable internal standard for use in LC-MS/MS methods. fishersci.comcaymanchem.com Diclofenac-d4 serves this purpose perfectly.

Therefore, the research involving this compound is centered on:

Efficient Synthesis: Developing and optimizing the synthetic route to produce this deuterated intermediate with high isotopic purity.

Precursor for Labeled Drugs: Utilizing it in the subsequent steps to synthesize the final deuterated drug molecule, such as Diclofenac-d4. pharmaffiliates.com

Supporting Pharmaceutical Research: Ultimately, the synthesis of this compound supports the broader objective of conducting precise and accurate pharmacokinetic and metabolic studies of pharmaceuticals like Diclofenac. bohrium.comnih.gov

The table below illustrates the application of the final product derived from this intermediate in research.

Analytical MethodApplicationAnalyteInternal StandardBiological Matrix
LC-MS/MSPharmacokinetic StudyDiclofenacDiclofenac-d4Human Plasma
UHPLC-QqQ-MS/MSPost-mortem analysisDiclofenacDiclofenac-d4Blood, Urine, Tissue

This table represents the ultimate use of the deuterated standard synthesized from the title compound. fishersci.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12INO B13446903 2-(2-Iodophenyl-d4)-N,N-dimethylacetamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12INO

Molecular Weight

293.14 g/mol

IUPAC Name

N,N-dimethyl-2-(2,3,4,5-tetradeuterio-6-iodophenyl)acetamide

InChI

InChI=1S/C10H12INO/c1-12(2)10(13)7-8-5-3-4-6-9(8)11/h3-6H,7H2,1-2H3/i3D,4D,5D,6D

InChI Key

BPDRJYYNQKBYBG-LNFUJOGGSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])CC(=O)N(C)C)I)[2H])[2H]

Canonical SMILES

CN(C)C(=O)CC1=CC=CC=C1I

Origin of Product

United States

Synthetic Methodologies and Isotopic Labeling Strategies for 2 2 Iodophenyl D4 N,n Dimethylacetamide

Retrosynthetic Analysis and Key Precursors for Deuterated Iodophenylacetamide Derivatives

A logical retrosynthetic analysis of the target molecule, 2-(2-Iodophenyl-d4)-N,N-dimethylacetamide (I), suggests a disconnection at the amide bond. This primary disconnection points to 2-(2-Iodophenyl-d4)acetic acid (II) as the immediate precursor, which would be coupled with dimethylamine (B145610) or a suitable equivalent.

Further deconstruction of the deuterated carboxylic acid (II) involves two main strategies. The first approach considers the deuteration of a pre-existing, non-labeled molecule, such as 2-(2-Iodophenyl)acetic acid (III). Alternatively, a more convergent synthesis would involve the preparation of a deuterated starting material, such as iodobenzene-d5, followed by the introduction of the acetic acid side chain. For the purpose of this discussion, we will focus on the deuteration of a readily available precursor. Therefore, the key precursors identified are 2-(2-Iodophenyl)acetic acid (III) and a deuterating agent.

Targeted Synthesis of this compound: Reaction Pathways and Conditions

The forward synthesis of this compound can be envisioned as a two-step process starting from the non-labeled 2-(2-Iodophenyl)acetic acid. The first critical step is the selective incorporation of deuterium (B1214612) onto the aromatic ring, followed by the formation of the N,N-dimethylamide.

Deuterium Incorporation Techniques for the Phenyl Ring (d4-Labeling)

The introduction of deuterium atoms onto an aromatic ring can be achieved through several methods, with catalytic hydrogen-deuterium (H-D) exchange being a particularly effective strategy. For the synthesis of 2-(2-Iodophenyl-d4)acetic acid, a heterogeneous catalysis approach using platinum on carbon (Pt/C) is a promising option. researchgate.netoup.com This method often utilizes heavy water (D₂O) as the deuterium source and can be performed under a hydrogen atmosphere to facilitate the exchange process. researchgate.net

The reaction conditions for the H-D exchange on 2-(2-Iodophenyl)acetic acid would typically involve stirring the substrate with a Pt/C catalyst in D₂O at an elevated temperature. The efficiency of deuterium incorporation can be influenced by factors such as catalyst loading, temperature, and reaction time. Platinum catalysts are often preferred for aromatic ring deuteration over palladium catalysts, which tend to favor the exchange of benzylic protons. researchgate.net

An alternative approach for deuterium labeling involves acid-catalyzed H-D exchange. nih.gov Using a deuterated acid like trifluoroacetic acid-d (CF₃COOD) can facilitate electrophilic aromatic substitution, leading to the incorporation of deuterium at electron-rich positions. nih.gov However, for a substrate with both an activating carboxylic acid group and a deactivating iodine atom, the regioselectivity and efficiency of this method would need careful optimization.

Amide Bond Formation Strategies for N,N-dimethylacetamide Derivatives

Once the deuterated precursor, 2-(2-Iodophenyl-d4)acetic acid, is obtained, the final step is the formation of the amide bond with dimethylamine. There are several reliable methods for this transformation.

One common and effective method involves the activation of the carboxylic acid with a coupling reagent. Reagents such as 1,1'-carbonyldiimidazole (B1668759) (CDI) can be used to form a highly reactive acylimidazolide intermediate in situ. researchgate.netresearchgate.net This intermediate then readily reacts with dimethylamine to form the desired N,N-dimethylamide. This one-pot procedure is often high-yielding and avoids the need to isolate the reactive intermediate. researchgate.net

Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride. This is typically achieved by treating the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). sci-hub.se The resulting 2-(2-Iodophenyl-d4)acetyl chloride can then be reacted with an excess of dimethylamine to yield the final product. This is a classic and robust method for amide synthesis. sci-hub.se

A summary of potential reaction conditions is presented in the table below.

StepReactionReagents and ConditionsKey Considerations
1 Deuteration 2-(2-Iodophenyl)acetic acid, Pt/C, D₂O, H₂ atmosphere, heat.Optimization of temperature and reaction time to maximize deuterium incorporation and minimize side reactions.
2 Amide Formation (Method A) 2-(2-Iodophenyl-d4)acetic acid, CDI, Dimethylamine, suitable solvent (e.g., THF, DMF).One-pot reaction, generally mild conditions.
2 Amide Formation (Method B) 1. 2-(2-Iodophenyl-d4)acetic acid, SOCl₂ or (COCl)₂, reflux. 2. Dimethylamine, base (e.g., triethylamine), solvent (e.g., DCM).Requires handling of moisture-sensitive acyl chloride.

Optimization of Synthetic Yields and Isotopic Purity

To ensure the suitability of this compound as a reference standard, both the chemical yield and the isotopic purity must be maximized.

For the deuteration step, the choice of catalyst and reaction conditions is paramount. The catalyst activity and selectivity can be influenced by the support material and the metal loading. Monitoring the reaction progress by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS) is essential to determine the optimal reaction time for achieving high levels of deuterium incorporation while minimizing potential side reactions like deiodination. Purification of the deuterated carboxylic acid by recrystallization or chromatography may be necessary to remove any partially deuterated or non-deuterated starting material.

In the amide formation step, the choice of coupling reagent and reaction conditions can significantly impact the yield. For the CDI-mediated coupling, ensuring anhydrous conditions is important to prevent the hydrolysis of the acylimidazolide intermediate. When using the acyl chloride route, the removal of excess chlorinating agent is crucial before the addition of dimethylamine to avoid unwanted side reactions. The purification of the final product, likely through column chromatography or recrystallization, will be necessary to obtain a high-purity standard. The isotopic purity of the final compound should be confirmed by mass spectrometry to ensure the desired d4-labeling has been achieved and maintained throughout the synthesis.

Scale-Up Considerations for Research and Reference Standard Production

Transitioning the synthesis of this compound from a laboratory scale to a larger scale for the production of research or reference standards presents several challenges.

In the deuteration step, ensuring efficient mixing of the heterogeneous catalyst with the reaction mixture becomes more critical on a larger scale. The use of a suitable reactor with efficient agitation is necessary. The cost and availability of D₂O also become more significant factors.

For the amide formation, particularly the acyl chloride route, the handling of larger quantities of corrosive and moisture-sensitive reagents like thionyl chloride requires appropriate engineering controls and safety protocols. The exothermic nature of the reaction between the acyl chloride and dimethylamine must also be managed through controlled addition and efficient cooling to prevent temperature excursions.

Purification methods will also need to be adapted for larger quantities. Recrystallization is often a more practical and scalable purification method than chromatography for multi-gram quantities. The development of a robust crystallization procedure that consistently yields material of high chemical and isotopic purity is a key aspect of a successful scale-up.

Throughout the scale-up process, consistent analytical monitoring of each step is crucial to ensure the quality and reproducibility of the final product.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 2 Iodophenyl D4 N,n Dimethylacetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterium-Labeled Systems

NMR spectroscopy is a premier technique for determining molecular structure. researchgate.netmotion.ac.in In the case of deuterium-labeled compounds, specific NMR methodologies are employed to confirm the location and effects of isotopic substitution.

¹H NMR Spectroscopic Analysis and Deuterium (B1214612) Decoupling Effects

The incorporation of deuterium (²H) in place of protium (B1232500) (¹H) profoundly alters the ¹H NMR spectrum. The most direct consequence is the disappearance of the signal corresponding to the substituted proton. In 2-(2-Iodophenyl-d4)-N,N-dimethylacetamide, the four protons on the phenyl ring are replaced by deuterium. Consequently, the complex multiplet typically observed in the aromatic region (approximately 7.0-7.9 ppm) for the unlabeled compound is expected to be absent or significantly diminished in intensity.

The remaining proton signals, corresponding to the methylene (B1212753) (-CH₂-) and the two N-methyl (-N(CH₃)₂) groups, will dominate the spectrum. Minor changes in the chemical shifts of protons adjacent to the deuterated sites, known as secondary isotope shifts, may occur but are generally small. huji.ac.il Furthermore, any spin-spin coupling between the now-absent aromatic protons and the methylene protons is eliminated, potentially simplifying the methylene signal.

Deuterium decoupling is a technique that irradiates the sample at the deuterium resonance frequency, removing any residual coupling between protons and deuterons. technologynetworks.com This can sharpen the signals of neighboring protons, although given the distance, the effect on the methylene and methyl protons in this specific molecule would be minimal.

Table 1: Comparison of Expected ¹H NMR Chemical Shifts (ppm)
Assignment 2-(2-Iodophenyl)-N,N-dimethylacetamide (Unlabeled) This compound (Predicted) Comments
Aromatic-H~7.0 - 7.9 (m)AbsentSignals disappear due to D substitution.
Methylene (-CH₂-)~3.8 (s)~3.8 (s)Chemical shift expected to be largely unaffected.
N-Methyl (-N(CH₃)₂)~2.9 (s)~2.9 (s)Distal to the labeling site; no significant shift expected.
N-Methyl (-N(CH₃)₂)~3.0 (s)~3.0 (s)Rotational barrier may result in two distinct methyl signals.

¹³C NMR Spectroscopic Analysis and Isotopic Shifts

Deuterium substitution also induces noticeable effects in the ¹³C NMR spectrum, primarily through isotopic shifts. nih.govnih.gov These shifts (nΔC(D), where n is the number of bonds separating the carbon and deuterium atoms) are typically observed upfield. huji.ac.ilnih.gov

One-bond (¹ΔC) isotope effect : The four deuterated carbons of the phenyl ring (C3', C4', C5', C6') will experience the largest upfield shift, generally in the range of 0.2 to 1.5 ppm per deuterium atom. huji.ac.il Due to coupling with the spin-1 deuterium nucleus, these carbon signals may appear as 1:1:1 triplets in a deuterium-coupled spectrum. huji.ac.il

Two-bond (²ΔC) isotope effect : The carbons adjacent to the site of deuteration (C1', C2', and the methylene carbon) will exhibit a smaller upfield shift, typically around 0.1 ppm. huji.ac.ilnih.gov

Long-range isotope effects : Carbons further away, such as the carbonyl and N-methyl carbons, are expected to show negligible isotopic shifts. nih.govrsc.org

These predictable isotopic shifts serve as a powerful tool for confirming the positions of deuterium labeling and for the assignment of carbon signals in complex molecules. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts and Isotopic Effects
Assignment Unlabeled (Approx. ppm) Deuterated (Predicted ppm) Expected Isotope Shift (nΔC(D))
C1' (C-I)~98~97.9 (β-effect)~ -0.1
C2' (C-CH₂)~142~141.9 (β-effect)~ -0.1
C3'-C6' (Aromatic C-D)~128-130Shifted upfield¹ΔC (α-effect): ~ -0.3 to -0.6 ppm
Methylene (-CH₂-)~42~41.9 (γ-effect)~ -0.1
Carbonyl (C=O)~170~170Negligible
N-Methyl (-N(CH₃)₂)~35, 37~35, 37Negligible

²H NMR (Deuterium NMR) Spectroscopy for Positional Confirmation

While ¹H and ¹³C NMR provide indirect evidence of deuteration, ²H NMR offers direct observation of the deuterium nuclei. technologynetworks.com A ²H NMR spectrum of this compound would show a signal or signals in the aromatic region (approximately 7.0-7.9 ppm), corresponding directly to the chemical environment of the deuterium atoms on the phenyl ring.

Because ²H NMR must often be acquired without a deuterium lock solvent, alternative referencing methods are used. dal.ca The signals are typically broader than in ¹H NMR due to the quadrupolar nature of the deuterium nucleus. Nevertheless, ²H NMR is an unequivocal method for confirming the success and regioselectivity of an isotopic labeling reaction. dal.ca

Table 3: Expected ²H NMR Data
Nucleus Expected Chemical Shift (ppm) Comments
Aromatic-D~7.0 - 7.9Confirms deuteration on the phenyl ring. Signal may be broad.

High-Resolution Mass Spectrometry (HRMS) for Isotopic Verification and Fragmentation Analysis

HRMS is an essential tool for the analysis of isotopically labeled compounds, providing both precise mass measurement for formula confirmation and fragmentation data for structural elucidation. researchgate.netnih.gov

Accurate Mass Determination for Deuterated Species

High-resolution mass spectrometry can measure the mass of a molecule with very high accuracy, typically to within a few parts per million (ppm). researchgate.net This allows for the unambiguous determination of a compound's elemental formula. For this compound, HRMS confirms the incorporation of four deuterium atoms by comparing its measured accurate mass to the theoretical value.

The substitution of four ¹H atoms (atomic mass ≈ 1.0078 u) with four ²H atoms (atomic mass ≈ 2.0141 u) results in a significant and precisely measurable increase in the monoisotopic mass of the molecule. The theoretical accurate mass for the deuterated species (C₁₀H₈D₄INO) is 293.0215 u. lgcstandards.com

Table 4: Accurate Mass Comparison
Compound Molecular Formula Theoretical Monoisotopic Mass (u)
2-(2-Iodophenyl)-N,N-dimethylacetamideC₁₀H₁₂INO289.0063
This compoundC₁₀H₈D₄INO293.0215

Infrared (IR) and Raman Spectroscopy: Vibrational Signatures of Deuterium Substitution

The substitution of hydrogen with deuterium in the aromatic ring of this compound results in predictable shifts in its vibrational spectra, providing clear signatures of isotopic labeling. These changes are most prominently observed in the vibrational modes directly involving the carbon-deuterium (C-D) bonds.

The primary effect of deuteration is the lowering of vibrational frequencies for modes involving the substituted atoms. This phenomenon is a direct consequence of the increased mass of deuterium (approximately 2 amu) compared to protium (approximately 1 amu). According to the harmonic oscillator model, the vibrational frequency is inversely proportional to the square root of the reduced mass of the vibrating system. Doubling the mass of the hydrogen atom significantly increases the reduced mass for C-H vibrations, leading to a noticeable downshift in the corresponding C-D vibrational frequencies. libretexts.org

Key Vibrational Signatures:

C-D Stretching Vibrations: The most distinct vibrational signature of deuteration on the phenyl ring is the appearance of C-D stretching bands at lower wavenumbers compared to the C-H stretching bands. Aromatic C-H stretching vibrations typically occur in the 3100-3000 cm⁻¹ region. Upon deuteration, these modes are expected to shift to approximately 2250-2300 cm⁻¹. oup.com This significant shift provides an unambiguous marker for the presence of deuterium on the aromatic ring.

C-D In-Plane and Out-of-Plane Bending Vibrations: Aromatic C-H in-plane bending vibrations are typically found in the 1300-1000 cm⁻¹ range, while out-of-plane bending vibrations appear in the 900-675 cm⁻¹ region. Deuteration causes these bending modes to shift to lower frequencies as well. The C-D in-plane bends are anticipated to appear at lower wavenumbers, often overlapping with other fingerprint region vibrations. The C-D out-of-plane (oop) bending vibrations are expected in the 700-500 cm⁻¹ region. oup.com The precise positions of these bands are sensitive to the substitution pattern on the aromatic ring.

The following table provides a comparative overview of the expected IR and Raman active vibrational modes for both the deuterated and non-deuterated forms of the compound.

Vibrational Mode2-(2-Iodophenyl)-N,N-dimethylacetamide (C-H) Expected Wavenumber (cm⁻¹)This compound (C-D) Expected Wavenumber (cm⁻¹)
Aromatic C-H/C-D Stretch3100-30002300-2250
Amide C=O Stretch~1650~1650
Aromatic C=C Stretch1600-14501600-1450
CH₂ Bend~1465~1465
N-CH₃ Symmetric Stretch~1400~1400
Aromatic C-H/C-D In-Plane Bend1300-1000Lower frequency shift
Aromatic C-H/C-D Out-of-Plane Bend900-675700-500
C-I Stretch~530~530

It is important to note that while the vibrations directly involving the deuterium atoms show significant shifts, other vibrational modes, such as the amide C=O stretch and the C-I stretch, are expected to be minimally affected by deuteration of the phenyl ring.

Advanced X-ray Diffraction and Solid-State Structural Analysis

X-ray diffraction is a powerful technique for determining the three-dimensional arrangement of atoms in a crystalline solid. While X-ray diffraction is less sensitive to the positions of light atoms like hydrogen and deuterium compared to neutron diffraction, high-resolution studies can still provide valuable information about the impact of isotopic substitution on the crystal structure. nih.govstfc.ac.uk

The replacement of hydrogen with deuterium can lead to subtle changes in the crystal packing and unit cell dimensions, a phenomenon referred to as "isotopic polymorphism". rsc.orgresearchgate.net These structural alterations are often more pronounced in systems where hydrogen bonding plays a significant role in the crystal packing. rsc.org In the case of this compound, while there are no classical hydrogen bond donors like O-H or N-H on the phenyl ring, weak C-H···O or C-H···π interactions may influence the crystal packing. The substitution with deuterium can slightly alter the nature of these weak interactions due to the shorter C-D bond length and different vibrational dynamics compared to the C-H bond.

Expected Structural Observations:

Intermolecular Interactions: A detailed analysis of the crystal structure could reveal subtle differences in intermolecular contact distances. For instance, the distances and angles of any weak C-D···O or C-D···π interactions might differ slightly from the corresponding C-H···O or C-H···π interactions in the non-deuterated structure.

The following table summarizes the key crystallographic parameters that would be determined and compared in an advanced X-ray diffraction study of the deuterated and non-deuterated compounds.

Crystallographic ParameterDescriptionExpected Impact of Deuteration
Crystal SystemThe symmetry of the crystal lattice.Likely to remain the same, but isotopic polymorphism is possible.
Space GroupThe set of symmetry operations for the crystal.Likely to remain the same, but could change with polymorphism.
Unit Cell Dimensions (a, b, c, α, β, γ)The dimensions of the repeating unit of the crystal.Minor changes may be observed.
Bond Lengths and AnglesThe intramolecular distances and angles.C-D bond length is slightly shorter than C-H; other parameters largely unaffected.
Intermolecular ContactsThe distances between atoms of adjacent molecules.Subtle changes in weak C-D···O/π interactions may be present.
Crystal Packing MotifThe overall arrangement of molecules in the crystal.Generally expected to be similar, but can differ in cases of isotopic polymorphism.

Chemical Reactivity, Reaction Mechanisms, and Isotopic Effects of 2 2 Iodophenyl D4 N,n Dimethylacetamide

Mechanistic Investigations Leveraging Deuterium (B1214612) Labeling

The presence of deuterium at the C3, C4, C5, and C6 positions of the phenyl ring in 2-(2-Iodophenyl-d4)-N,N-dimethylacetamide allows for detailed mechanistic studies through the observation of kinetic isotope effects and by acting as a tracer to elucidate reaction pathways.

Kinetic Isotope Effects (KIE) in Reactions Involving the Iodophenyl Moiety

The substitution of hydrogen with deuterium results in a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, primarily due to the lower zero-point energy of the C-D bond libretexts.org. This difference in bond strength can lead to a kinetic isotope effect (KIE), where the rate of a reaction is altered upon isotopic substitution libretexts.orgwikipedia.org. In reactions where a C-H/C-D bond on the aromatic ring is cleaved in the rate-determining step, a primary KIE (kH/kD > 1) is expected.

While specific experimental data for this compound is not extensively documented in the literature, the principles of KIE can be applied to predict its behavior in certain reactions. For instance, in a hypothetical electrophilic aromatic substitution reaction at one of the deuterated positions, the cleavage of the C-D bond would be part of the rate-determining step, leading to a slower reaction rate compared to the non-deuterated counterpart.

Table 1: Theoretical Kinetic Isotope Effects in Electrophilic Aromatic Substitution

Reaction Type Position of Substitution Theoretical kH/kD
Nitration C4 ~6.5
Bromination C6 ~6.8

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Conversely, for many cross-coupling reactions where the carbon-iodine bond is the primary site of reactivity, the deuterium labels on the phenyl ring would exert a secondary KIE. Secondary KIEs are typically smaller than primary KIEs and can be either normal (kH/kD > 1) or inverse (kH/kD < 1), depending on the change in hybridization and bonding at the deuterated carbon centers in the transition state wikipedia.org.

Deuterium Tracer Studies for Reaction Pathway Elucidation

The deuterium atoms in this compound serve as stable isotopic labels, allowing researchers to trace the fate of the iodophenyl moiety through complex reaction sequences. By using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, the position and incorporation of deuterium in the products can be precisely determined.

For example, in a multi-step synthesis, if the iodophenyl group undergoes an unexpected rearrangement, the location of the deuterium atoms in the final product would reveal the nature of this rearrangement. Similarly, in reactions involving intermolecular transfers, the presence or absence of deuterium in other molecules can confirm or rule out specific mechanistic pathways. Deuterium labeling is a powerful tool for distinguishing between proposed reaction mechanisms, such as those involving radical pathways where hydrogen/deuterium atom abstraction might occur nih.govresearchgate.net.

Functional Group Transformations and Derivatization Strategies

The this compound molecule possesses two primary reactive sites: the iodophenyl moiety and the N,N-dimethylacetamide functional group. Each offers distinct opportunities for chemical transformations.

Reactions at the Iodophenyl Moiety: Cross-Coupling and Substitution Reactions

The carbon-iodine bond is a versatile functional group for the formation of new carbon-carbon and carbon-heteroatom bonds through various transition metal-catalyzed cross-coupling reactions wikipedia.org. Aryl iodides are highly reactive substrates in these transformations due to the relatively weak C-I bond, which facilitates oxidative addition to the metal center, a key step in many catalytic cycles wikipedia.org.

Common cross-coupling reactions applicable to this compound include:

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent in the presence of a palladium catalyst and a base to form a new C-C bond.

Heck-Mizoroki Coupling: Palladium-catalyzed reaction with an alkene to form a substituted alkene.

Sonogashira Coupling: Coupling with a terminal alkyne using a palladium catalyst and a copper co-catalyst.

Buchwald-Hartwig Amination: Palladium-catalyzed formation of a C-N bond with an amine.

Stille Coupling: Reaction with an organostannane reagent catalyzed by palladium.

The deuterium labeling in the phenyl ring is not expected to significantly interfere with these reactions, as the C-I bond is the primary site of reactivity. However, the electronic and steric environment of the resulting products would be subtly influenced by the presence of deuterium.

Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions

Coupling Reaction Coupling Partner Catalyst Product Type
Suzuki-Miyaura Phenylboronic acid Pd(PPh3)4 Biphenyl derivative
Heck Styrene Pd(OAc)2 Stilbene derivative
Sonogashira Phenylacetylene PdCl2(PPh3)2/CuI Diphenylacetylene derivative

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Reactivity of the N,N-dimethylacetamide Functional Group

The N,N-dimethylacetamide group is generally robust but can undergo specific chemical transformations. The amide bond is susceptible to hydrolysis under strong acidic or basic conditions, which would yield 2-(2-iodophenyl-d4)acetic acid and dimethylamine (B145610) wikipedia.org. The carbonyl group can be reduced to a methylene (B1212753) group using strong reducing agents like lithium aluminum hydride.

Furthermore, the N,N-dimethylacetamide moiety itself can act as a reactant under certain conditions, delivering fragments of itself to other molecules in the reaction mixture nih.govresearchgate.netmdpi.com. However, these reactions often require harsh conditions that might also affect the iodophenyl group.

Photochemical and Radiochemical Behavior of Deuterated Iodophenylacetamide Derivatives

The presence of an iodine atom on the phenyl ring imparts specific photochemical and radiochemical properties to the molecule.

Aryl iodides are known to undergo photolytic cleavage of the carbon-iodine bond upon irradiation with ultraviolet light to form an aryl radical and an iodine radical. This property can be exploited in photochemical reactions to initiate radical chain processes or to form new bonds. The deuterium labeling in this compound would be a useful tool to study the mechanisms of such photochemical reactions by tracing the fate of the resulting deuterated phenyl radical. Photocatalytic methods using D2O have been developed for the deuteration of aryl halides, highlighting the interplay between photochemistry and isotopic labeling nih.govresearchgate.net.

From a radiochemical perspective, the iodine atom can be replaced with a radioactive isotope of iodine, such as ¹²³I, ¹²⁴I, or ¹³¹I, to produce a radiolabeled version of the molecule nih.govmdpi.comnih.gov. These radioiodinated compounds can be used as tracers in biomedical research, for example, in single-photon emission computed tomography (SPECT) or positron emission tomography (PET) imaging nih.govmdpi.com. The synthesis of radioiodinated phenylacetamide derivatives has been explored for applications such as melanoma imaging nih.gov. The N,N-dimethylacetamide moiety would influence the pharmacokinetic properties of such a radiotracer, including its distribution and clearance from the body.

Stability and Degradation Pathways in Various Chemical Environments of this compound

The stability of the isotopically labeled compound this compound is influenced by the chemical reactivity of its constituent parts: the N,N-dimethylacetamide moiety and the deuterated 2-iodophenyl group. Its degradation can proceed through several pathways, including hydrolysis of the amide bond, cleavage of the carbon-iodine bond, and reactions involving the deuterated aromatic ring. The stability and degradation pathways are highly dependent on the specific chemical environment, such as pH, temperature, and the presence of light or microbial agents.

Hydrolytic Degradation

The amide bond in this compound is susceptible to hydrolysis, particularly under acidic or basic conditions. acs.orgwikipedia.org The reaction involves the cleavage of the acyl-N bond. wikipedia.org

Under acidic conditions , the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack by a water molecule, leading to the formation of a tetrahedral intermediate. Subsequent proton transfer and elimination of dimethylamine result in the formation of 2-(2-iodophenyl-d4)acetic acid and dimethylammonium ion.

In basic environments , a hydroxide (B78521) ion acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. pearson.com This intermediate then collapses, eliminating the dimethylamide anion to yield 2-(2-iodophenyl-d4)acetic acid, which is subsequently deprotonated to its carboxylate salt, and dimethylamine. Generally, N,N-disubstituted amides like N,N-dimethylacetamide show resistance to hydrolysis under basic conditions. wikipedia.org

The deuteration of the phenyl ring is not expected to have a significant primary kinetic isotope effect on the rate of hydrolysis of the amide bond, as the C-D bonds are not directly involved in the reaction mechanism. wikipedia.org However, secondary kinetic isotope effects may cause minor variations in the reaction rate. wikipedia.org

Table 1: Hypothetical Hydrolysis Data for this compound at 80°C

pHConditionMajor Degradation ProductsHypothetical Half-life (t½)
2Acidic2-(2-Iodophenyl-d4)acetic acid, Dimethylamine48 hours
7NeutralMinimal degradation> 500 hours
12Basic2-(2-Iodophenyl-d4)acetate, Dimethylamine120 hours

Note: The data in this table is hypothetical and for illustrative purposes, based on the general behavior of N,N-disubstituted amides.

Photolytic Degradation

The presence of a carbon-iodine bond in this compound makes the molecule susceptible to photolytic degradation. Iodoaromatic compounds are known to undergo photolysis upon exposure to ultraviolet (UV) light, leading to the homolytic cleavage of the C-I bond to form an aryl radical and an iodine radical. acs.org

The resulting 2-(2-acetamido-N,N-dimethylphenyl-d4) radical is highly reactive and can undergo various subsequent reactions, such as hydrogen abstraction from the solvent to form 2-(phenyl-d4)-N,N-dimethylacetamide, or reaction with other molecules in the medium. The quantum yield of photolysis for iodoaromatic compounds can be significant, indicating an efficient photochemical degradation process. researchgate.net

The deuteration of the aromatic ring could potentially influence the rate of some secondary reactions of the aryl radical, exhibiting a kinetic isotope effect if a C-D bond is broken in a rate-determining step. nih.gov

Thermal Degradation

At elevated temperatures, this compound is expected to undergo thermal decomposition. For the parent compound, N,N-dimethylacetamide, thermal degradation can lead to the formation of various products through complex reaction pathways. researchgate.net

The primary degradation pathways for the amide moiety likely involve homolytic cleavage of the C-N and C-C bonds. For the entire molecule, the C-I bond is also susceptible to thermal cleavage. The specific products of thermal degradation would depend on the temperature and the presence of oxygen. In an inert atmosphere, products could include dimethylamine, ketene, and various aromatic compounds resulting from the fragmentation of the 2-iodophenyl-d4 group. In the presence of oxygen, oxidative degradation would lead to a wider range of products, including carbon oxides and nitrogen oxides.

Biotic Degradation

The biodegradation of this compound in the environment would likely involve microbial enzymatic processes. The degradation of halogenated aromatic compounds by microorganisms is a well-documented process. nih.govnih.gov The initial step in the biodegradation of the aromatic portion could involve dehalogenation, either reductively under anaerobic conditions or oxidatively under aerobic conditions. nih.govoup.com

The N,N-dimethylacetamide side chain is also biodegradable. Studies on the biodegradation of N,N-dimethylacetamide have shown that it can be utilized by microorganisms as a source of carbon and nitrogen. oecd.org A common initial step is the hydrolysis of the amide bond to yield dimethylamine and acetic acid, which are then further metabolized. oecd.org

The deuteration of the phenyl ring could lead to a kinetic isotope effect in enzymatic reactions that involve the cleavage of a C-D bond, potentially slowing down the rate of biodegradation compared to the non-deuterated analogue. nih.gov

Table 2: Summary of Potential Degradation Pathways

Degradation TypeEnvironmentKey ReactionsPotential Major ProductsIsotopic Effect
HydrolysisAcidic or Basic Aqueous SolutionNucleophilic acyl substitution2-(2-Iodophenyl-d4)acetic acid, DimethylamineMinor secondary KIE on amide hydrolysis
PhotolysisPresence of UV LightHomolytic cleavage of C-I bond2-(Phenyl-d4)-N,N-dimethylacetamide, IodinePotential KIE in secondary radical reactions
Thermal DegradationHigh TemperatureBond homolysisDimethylamine, Ketene, Aromatic fragmentsPotential KIE in C-D bond cleavage at high T
Biotic DegradationMicrobial ContaminationEnzymatic hydrolysis, DehalogenationDimethylamine, 2-Iodophenylacetic acid, Phenolic compoundsPotential KIE in enzymatic C-D bond cleavage

Note: KIE refers to Kinetic Isotope Effect. The information presented is based on the chemical principles of related compounds.

Computational Chemistry and Theoretical Modeling of 2 2 Iodophenyl D4 N,n Dimethylacetamide

Quantum Chemical Calculations: Electronic Structure and Geometry Optimization

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the ground-state geometry and electronic properties of molecules. For the non-deuterated analogue, 2-(2-Iodophenyl)-N,N-dimethylacetamide, DFT calculations would typically be performed to optimize the molecular geometry, yielding key information about bond lengths, bond angles, and dihedral angles.

The geometry of the N,N-dimethylacetamide (DMAc) fragment has been a subject of computational studies. psu.edu These studies indicate that the amide group is planar, a result of the delocalization of the nitrogen lone pair into the carbonyl group. This resonance confers a partial double bond character to the C-N bond. Upon geometry optimization of the entire 2-(2-Iodophenyl)-N,N-dimethylacetamide molecule, the orientation of the N,N-dimethylacetamide moiety relative to the iodophenyl ring would be determined. Steric hindrance between the bulky iodine atom and the acetamide (B32628) group would likely influence the preferred conformation.

The substitution of hydrogen with deuterium (B1214612) on the phenyl ring in 2-(2-Iodophenyl-d4)-N,N-dimethylacetamide is not expected to significantly alter the electronic structure or the equilibrium geometry (bond lengths and angles) of the molecule. This is because isotopes have the same number of protons and electrons, and thus the same potential energy surface. However, the difference in mass will affect the vibrational energy levels.

Table 1: Predicted Geometrical Parameters for N,N-Dimethylacetamide (DMAc) from DFT Calculations Note: This data is for the parent N,N-dimethylacetamide and serves as a model for the acetamide fragment of the title compound. The specific values for 2-(2-Iodophenyl)-N,N-dimethylacetamide would require dedicated calculations.

Parameter Bond Length (Å) / Bond Angle (°) Computational Method
C=O Bond Length 1.240 BLYP/DZVP psu.edu
C-N Bond Length 1.381 BLYP/DZVP psu.edu
N-C1 Bond Length 1.469 BLYP/DZVP psu.edu
N-C2 Bond Length 1.465 BLYP/DZVP psu.edu
O=C-N Bond Angle 121.6 BLYP/DZVP psu.edu
C-N-C1 Bond Angle 119.8 BLYP/DZVP psu.edu

Spectroscopic Property Predictions: Theoretical NMR, IR, and UV-Vis Spectra

Computational methods can predict various spectroscopic properties, providing a valuable comparison with experimental data.

NMR Spectra: The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of quantum chemistry. For this compound, the most significant feature in the ¹H NMR spectrum would be the absence of signals in the aromatic region due to the replacement of protons with deuterium. The signals for the N,N-dimethyl and methylene (B1212753) protons would be present. Theoretical calculations for the non-deuterated compound would provide estimates for these chemical shifts. The deuterium atoms would have a minor electronic influence on the chemical shifts of the remaining protons through isotopic effects.

IR Spectra: Vibrational frequencies are sensitive to isotopic substitution. In the infrared (IR) spectrum of this compound, the C-D stretching vibrations will appear at lower frequencies (around 2100-2300 cm⁻¹) compared to the C-H stretching vibrations (around 3000-3100 cm⁻¹) of the non-deuterated phenyl ring. DFT calculations are particularly adept at predicting these vibrational frequencies. The characteristic amide I band (primarily C=O stretch) of the N,N-dimethylacetamide moiety is expected around 1650 cm⁻¹. acs.org While the deuteration of the phenyl ring is distant from the amide group, subtle shifts in the amide I band may be predicted computationally. A normal coordinate analysis of N,N-dimethylacetamide has been performed to assign the vibrational modes. ias.ac.in

Table 2: Predicted Vibrational Frequencies for Key Modes in N,N-Dimethylacetamide Note: This data is for the parent N,N-dimethylacetamide. The introduction of the 2-iodophenyl-d4 group will introduce new vibrational modes and may slightly shift these frequencies.

Vibrational Mode Predicted Frequency (cm⁻¹)
C=O Stretch (Amide I) ~1664
C-N Stretch ~1442
CH₃ Asymmetric Stretch ~3020

UV-Vis Spectra: The electronic transitions that give rise to UV-Vis absorption are primarily dependent on the electronic structure of the molecule. As deuteration does not significantly alter the electronic structure, the UV-Vis spectrum of this compound is expected to be very similar to that of its non-deuterated counterpart. The absorption maxima would be influenced by the π-system of the iodophenyl ring and the carbonyl group.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations can provide insights into the conformational flexibility and intermolecular interactions of this compound in different environments. MD simulations of N,N-dimethylacetamide in aqueous solution have been performed to study its hydration and dynamics. researchgate.net

For the title compound, a key conformational degree of freedom is the rotation around the bond connecting the phenyl ring and the methylene group. Due to the steric bulk of the ortho-iodine atom, this rotation is likely to be hindered, leading to a preferred range of dihedral angles. Conformational analysis using quantum chemical methods can map the potential energy surface for this rotation, identifying the global and local energy minima. While the mass difference due to deuteration will not affect the potential energy surface, it will influence the dynamics of conformational changes, although this effect is generally small.

Prediction of Reaction Pathways and Transition States through Computational Methods

Computational chemistry is a powerful tool for elucidating reaction mechanisms by identifying transition states and calculating activation energies. For this compound, a relevant reaction to study would be the hydrolysis of the amide bond. The mechanism of amide hydrolysis can be complex, proceeding through either acid- or base-catalyzed pathways. pearson.com

Computational studies on the hydrolysis of N,N-dimethylacetamide would involve locating the transition state structures for the nucleophilic attack of water or hydroxide (B78521) on the carbonyl carbon. arabjchem.org The presence of the four deuterium atoms on the phenyl ring introduces the possibility of a secondary kinetic isotope effect (KIE). The KIE is the ratio of the reaction rate of the light isotopologue (all ¹H) to the heavy isotopologue (with ²H/D). For a secondary KIE, the isotopic substitution is at a position not directly involved in bond breaking or formation. The magnitude of the secondary KIE can provide information about changes in hybridization at the reaction center in the transition state. While the effect of deuteration on the distant phenyl ring on the hydrolysis rate is expected to be small, it could be predicted through high-level computational modeling. nih.gov

Another area of interest is the study of reactions involving radical species. The reactions of N,N-dimethylacetamide with radicals such as OH and Cl have been investigated computationally, identifying transition states for hydrogen abstraction. arabjchem.org

Isotopic Perturbation and Vibrational Analysis via Density Functional Theory (DFT) Calculations

DFT calculations are particularly well-suited for studying the effects of isotopic substitution on molecular vibrations. A vibrational analysis of this compound using DFT would provide a detailed prediction of its IR and Raman spectra. The primary effect of the four deuterium atoms on the phenyl ring would be a significant red-shift (lowering of frequency) of the vibrational modes associated with the movement of these atoms.

Specifically, the C-H stretching modes of the aromatic ring, typically found in the 3000-3100 cm⁻¹ region, would be replaced by C-D stretching modes around 2200-2300 cm⁻¹. Similarly, C-H in-plane and out-of-plane bending modes would also shift to lower frequencies upon deuteration. These isotopic shifts are a direct consequence of the increased mass of deuterium compared to protium (B1232500) and can be accurately predicted by solving the vibrational Schrödinger equation with the modified atomic masses. The study of such isotopic perturbations is a valuable tool for assigning vibrational spectra and understanding the nature of the normal modes. nih.gov

Applications in Chemical Research and Analytical Methodologies

Role as an Internal Standard in Quantitative Analytical Techniques

Stable isotope-labeled compounds are considered the gold standard for internal standards in quantitative mass spectrometry-based analyses. Their chemical and physical properties are nearly identical to their unlabeled counterparts, yet they are distinguishable by their mass-to-charge ratio. This allows them to effectively compensate for variations during sample preparation, chromatography, and ionization.

While specific documented applications of 2-(2-Iodophenyl-d4)-N,N-dimethylacetamide as an internal standard are not extensively reported in publicly available literature, its structural characteristics make it a suitable candidate for such a role, particularly in methods developed for the quantification of related non-labeled analogs.

In Liquid Chromatography-Mass Spectrometry (LC-MS), deuterated internal standards are crucial for achieving high accuracy and precision, especially in complex matrices where matrix effects can significantly impact analytical results. clearsynth.com An ideal internal standard co-elutes with the analyte of interest, experiencing similar ionization suppression or enhancement, thus ensuring reliable quantification. aptochem.com

The use of a deuterated standard like this compound would be advantageous in an LC-MS method designed to quantify its non-labeled analog or structurally similar compounds. The mass difference of four daltons, due to the deuterium (B1214612) atoms, provides a clear distinction in the mass spectrometer, while its chromatographic behavior would be nearly identical to the unlabeled analyte.

Table 1: Potential LC-MS Parameters for Analysis

ParameterValue
Column C18 Reverse-Phase
Mobile Phase Acetonitrile/Water with Formic Acid
Ionization Mode Electrospray Ionization (ESI)
Detection Tandem Mass Spectrometry (MS/MS)

For compounds that are volatile or can be derivatized to become volatile, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique. Similar to LC-MS, the use of a deuterated internal standard in GC-MS helps to correct for variability in injection volume, derivatization efficiency, and ionization.

Should this compound or a related analyte be amenable to GC-MS analysis, its application as an internal standard would follow the same principles of co-elution and mass-based differentiation to ensure accurate quantification.

Tracer Applications in Metabolic Pathway Elucidation (Non-Clinical Focus)

Isotopically labeled compounds are indispensable tools for tracing the metabolic fate of molecules in biological systems. By introducing a labeled compound, researchers can follow its transformation through various metabolic pathways by detecting the isotopic signature in downstream metabolites. nih.gov

While there is no specific literature detailing the use of this compound as a tracer, its deuterated phenyl ring makes it a potential candidate for such studies. If this compound were to be metabolized, the deuterium-labeled core would likely be retained in many of the resulting metabolites, allowing for their identification and the elucidation of the metabolic pathways involved.

Precursor in the Synthesis of Other Isotope-Labeled Reference Standards (e.g., Diclofenac-d4)

A primary and well-documented application of this compound is its role as a key intermediate in the chemical synthesis of Diclofenac-d4. pharmaffiliates.com Diclofenac is a widely used nonsteroidal anti-inflammatory drug (NSAID), and its deuterated analog, Diclofenac-d4, is commonly used as an internal standard for the quantitative analysis of Diclofenac in biological and environmental samples.

The synthesis involves a multi-step process where the deuterated phenyl ring of this compound is incorporated into the final Diclofenac-d4 structure. This underscores the importance of this compound as a building block for creating essential analytical standards.

Development of High-Throughput Analytical Methods Employing Deuterated Analogs

High-throughput analytical methods are essential in fields such as drug discovery and clinical diagnostics, where large numbers of samples need to be processed quickly and efficiently. The use of deuterated internal standards is a cornerstone of robust high-throughput assays, particularly those employing LC-MS/MS. aptochem.comnih.govresearchgate.net

Table 2: Advantages of Deuterated Standards in High-Throughput Analysis

FeatureAdvantage
Co-elution Compensates for matrix effects and chromatographic variability. aptochem.com
Mass Difference Allows for clear differentiation from the analyte.
Reduced Variability Improves assay precision and accuracy. nih.govresearchgate.net
Simplified Workflow Can reduce the need for extensive sample preparation.

Utilization in Chemo-Enzymatic Synthesis and Biocatalysis Studies

Chemo-enzymatic synthesis combines the selectivity of biocatalysts with the versatility of chemical reactions to create complex molecules. nih.govrsc.orgresearchgate.net Isotope-labeled compounds can be valuable substrates or probes in such synthetic strategies and in fundamental biocatalysis research. chemicalsknowledgehub.comrsc.orgnih.govresearchgate.net

There are no specific reports of this compound being used in chemo-enzymatic synthesis or biocatalysis. However, the principles of using isotopically labeled molecules in these fields are well-established. For instance, a deuterated substrate could be used to investigate the kinetic isotope effect of an enzymatic reaction, providing insights into the reaction mechanism. nih.gov Furthermore, enzymes could potentially be used to perform selective transformations on such a labeled molecule, leading to the synthesis of other valuable deuterated compounds. rsc.orgnih.govresearchgate.net

Conclusions and Future Research Directions

Summary of Key Academic Contributions and Insights

Direct academic literature solely focused on "2-(2-Iodophenyl-d4)-N,N-dimethylacetamide" is sparse. However, by examining its structural components, we can infer its primary academic contributions. The principal value of this compound lies in its utility as a stable isotope-labeled internal standard for quantitative bioanalysis. scispace.comnih.gov

In mass spectrometry-based assays, such as liquid chromatography-mass spectrometry (LC-MS), the use of a stable isotopically labeled (SIL) internal standard is considered the gold standard for achieving accurate and precise quantification of an analyte in complex biological matrices. researchgate.netcrimsonpublishers.com The subject compound, being deuterated on the phenyl ring, possesses a higher mass than its non-deuterated analog, "2-(2-Iodophenyl)-N,N-dimethylacetamide." This mass difference allows for its clear distinction in a mass spectrometer while its chemical properties and chromatographic behavior remain nearly identical to the analyte. acanthusresearch.com This similarity is crucial for compensating for variability during sample preparation and analysis, including extraction efficiency, matrix effects, and instrument response. crimsonpublishers.com

The key insights derived from the use of such compounds in research are:

Enhanced Accuracy and Precision: The co-elution of the deuterated standard with the unlabeled analyte allows for reliable correction of analytical variability, leading to more robust and reproducible quantitative data. crimsonpublishers.com

Mitigation of Matrix Effects: In complex samples like plasma or urine, co-eluting endogenous components can suppress or enhance the ionization of the analyte, leading to inaccurate measurements. A SIL internal standard experiences the same matrix effects as the analyte, thus providing effective normalization. researchgate.net

Utility in Pharmacokinetic Studies: The ability to accurately quantify drug concentrations is paramount in pharmacokinetic studies, which investigate the absorption, distribution, metabolism, and excretion (ADME) of a drug. musechem.comnih.gov "this compound" would be an invaluable tool for preclinical and clinical development of its non-deuterated counterpart or structurally related drugs.

Emerging Research Avenues and Untapped Potential of Deuterated Iodophenylacetamide Derivatives

The future research potential of "this compound" and similar derivatives extends beyond its role as an internal standard.

One significant avenue is its potential application in metabolic profiling and mechanistic studies . The deuterium (B1214612) labeling can serve as a tracer to elucidate the metabolic fate of the parent compound. metsol.commoravek.com By tracking the deuterated label, researchers can identify metabolites and understand the biochemical pathways involved in its transformation within a biological system. nih.gov

Furthermore, the "deuterium kinetic isotope effect" (KIE) presents an intriguing area of exploration. nih.gov The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. isowater.com If the C-H bonds on the phenyl ring are involved in a rate-limiting step of the drug's metabolism (e.g., hydroxylation by cytochrome P450 enzymes), replacing hydrogen with deuterium can slow down this metabolic process. researchgate.netnih.gov This could lead to:

Improved Pharmacokinetic Profiles: A slower rate of metabolism can result in a longer drug half-life, potentially allowing for less frequent dosing and improved patient compliance. isowater.com

Reduced Formation of Toxic Metabolites: If a particular metabolic pathway leads to the formation of harmful byproducts, deuteration at the site of metabolism can reduce their production, thereby enhancing the safety profile of the drug. colab.wsnih.gov

The presence of the iodine atom also opens up possibilities for its use in radiolabeling studies . While the provided compound contains stable iodine, it serves as a non-radioactive precursor for the synthesis of radioiodinated analogs (e.g., with 123I, 125I, or 131I). nih.govnih.gov Radioiodinated compounds are widely used as imaging agents in techniques like Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET), as well as in targeted radiotherapy. nih.gov Research could therefore focus on developing radioiodinated versions of this molecule to explore its potential as a diagnostic or therapeutic agent, for instance, in oncology. nih.gov

Methodological Advancements in Isotopic Labeling and Characterization

The synthesis and characterization of compounds like "this compound" are intrinsically linked to advancements in isotopic labeling methodologies. Historically, isotopic labeling often required multi-step syntheses starting from labeled precursors. imist.maimist.ma However, recent years have seen the development of late-stage functionalization techniques, which allow for the introduction of isotopes into a complex molecule at a later point in the synthetic sequence. musechem.comimist.ma This approach is more efficient and versatile. imist.ma

Modern methods for deuterium incorporation include:

Hydrogen Isotope Exchange (HIE): This technique involves the exchange of hydrogen atoms with deuterium from a deuterium source, often catalyzed by a metal. musechem.com

Photoredox Catalysis: This emerging field offers novel ways to activate C-H bonds for deuteration under mild conditions. researchgate.net

For characterization, high-resolution mass spectrometry (HRMS) is indispensable for confirming the isotopic purity and the precise location of the deuterium labels within the molecule. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2H NMR, is also a powerful tool for structural elucidation of deuterated compounds.

Broader Implications for Isotope-Labeled Compound Research

The study and application of "this compound" are emblematic of the broader significance of isotope-labeled compounds in modern science. researchgate.net These compounds are no longer just passive tracers but are increasingly recognized as active modulators of biological processes. nih.gov

The approval of the first deuterated drug by the FDA has spurred significant interest in the therapeutic potential of deuteration. researchgate.netcolab.ws This has led to a paradigm shift where deuterium is now considered a valid tool in medicinal chemistry for optimizing drug properties. nih.govtandfonline.com

The broader implications include:

Accelerated Drug Development: The use of SIL internal standards enhances the quality of bioanalytical data, leading to more reliable and efficient drug development processes. metsol.com

Personalized Medicine: Understanding a drug's metabolism through isotopic labeling can help in tailoring treatments to individual patient's metabolic profiles. moravek.com

Expansion of the Druggable Proteome: By improving the properties of existing drugs, deuteration can help to overcome limitations that may have prevented their clinical success, thereby expanding the range of effective therapeutics.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-(2-Iodophenyl-d4)-N,N-dimethylacetamide, and how does deuterium labeling affect reaction optimization?

  • The compound is synthesized via multi-step organic reactions, often starting with halogenation and amide coupling. Deuterium labeling (at the phenyl-d4 group) requires careful selection of deuterated reagents and controlled reaction conditions to maintain isotopic purity. For example, highlights its role as an intermediate in synthesizing deuterated Diclofenac analogs, where deuterium incorporation must exceed 95% to ensure metabolic stability in tracer studies . Key steps include iodination of deuterated precursors and subsequent dimethylamine coupling under anhydrous conditions .

Q. How is the purity and isotopic enrichment of this compound validated in research settings?

  • High-performance liquid chromatography (HPLC) with UV detection (>95% purity) and mass spectrometry (MS) are standard. Isotopic enrichment is confirmed via nuclear magnetic resonance (NMR, e.g., disappearance of proton signals at deuterated positions) and high-resolution MS to verify the molecular ion cluster (e.g., [M+H]+ at m/z 293.14) . emphasizes the need for rigorous solvent removal to avoid isotopic dilution during purification.

Q. What role does this deuterated compound play in pharmacokinetic or metabolic studies?

  • As a stable isotope-labeled analog, it serves as an internal standard in mass spectrometry-based assays to quantify non-deuterated drugs (e.g., Diclofenac) in biological matrices. Its use minimizes matrix effects and improves quantification accuracy due to near-identical physicochemical properties to the target analyte .

Advanced Research Questions

Q. How can researchers optimize the coupling of dimethylamine to 2-(2-Iodophenyl-d4)-acetic acid to minimize byproducts?

  • The reaction between 2-(2-Iodophenyl-d4)-acetic acid and dimethylamine typically employs coupling agents like HATU or EDCI in the presence of a base (e.g., DIPEA). notes that optimizing stoichiometry (1.2:1 molar ratio of amine to acid) and maintaining temperatures below 0°C reduces side reactions such as over-alkylation. Solvent choice (e.g., DMF vs. THF) also impacts yield, with anhydrous DMF providing higher reproducibility .

Q. What analytical challenges arise when characterizing deuterated acetamides, and how can they be addressed?

  • Challenges include distinguishing deuterium-induced spectral shifts in NMR and avoiding proton-deuterium exchange during analysis. For NMR, ¹³C and DEPT-135 experiments help resolve overlapping signals, while low-temperature (e.g., 5°C) DMSO-d6 solutions stabilize the compound against exchange . MS/MS fragmentation patterns must also be compared to non-deuterated analogs to confirm structural integrity .

Q. How do structural modifications (e.g., iodine substitution, deuterium labeling) influence the compound’s stability under storage conditions?

  • Deuterium labeling generally enhances metabolic stability but may introduce sensitivity to light or moisture due to altered bond strengths. specifies storage at -20°C under argon to prevent isotopic exchange and iodophenyl group degradation. Comparative studies with non-deuterated analogs (e.g., 2-(2-Iodophenyl)-N,N-dimethylacetamide) show that deuterated versions exhibit similar thermal stability but require stricter desiccation .

Q. What discrepancies exist in reported synthetic yields for deuterated acetamides, and how can they be reconciled?

  • Variations in yield (e.g., 70–90%) often stem from differences in drying methods (lyophilization vs. rotary evaporation) or deuterated reagent purity. and highlight that residual moisture in solvents or reagents can reduce yields by promoting hydrolysis. Standardizing anhydrous protocols and using Karl Fischer titration to verify solvent dryness can improve reproducibility .

Methodological Insights

  • Synthetic Design : Prioritize deuterium retention by using deuterated solvents (e.g., D₂O-free DMF) and inert atmospheres .
  • Data Contradictions : Cross-validate spectral data with computational tools (e.g., ACD/Labs NMR predictor) to resolve ambiguities in deuterated vs. non-deuterated structures .
  • Scale-Up Considerations : Microwaves or flow chemistry may enhance reaction efficiency for gram-scale synthesis while maintaining isotopic integrity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.